molecular formula C11H15BrN2O3 B567656 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline CAS No. 1330750-39-4

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline

Cat. No. B567656
CAS RN: 1330750-39-4
M. Wt: 303.156
InChI Key: OOYVHFHUOZHVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline” is a chemical compound with the molecular formula C11H15BrN2O3 . It has a molecular weight of 303.152 Da and an InChI Key of VZUYPQXQCGVAFU-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline” is represented by the formula C11H15BrN2O3 . The compound contains bromine, ethoxy, isopropyl, and nitroaniline functional groups .

Scientific Research Applications

Directive Influence in Nitration Reactions

Research demonstrates the role of substituents in directing nitration reactions, providing insights into the synthesis pathways of complex nitroaniline derivatives. The nitration of mono-substituted derivatives of pyridine-N-oxide, containing bromine and ethoxy groups, has been investigated, revealing that the nitro-group is introduced into specific positions irrespective of these substituents. This highlights the compound's utility in studying reaction mechanisms and synthesizing targeted nitro compounds for further applications (Hertog, Kolder, & Combe, 2010).

Synthesis of Nitroaniline Derivatives

Another application is found in the synthesis of nitroaniline derivatives, where 2,2,3-Tribromopropanal is used as a reagent for transforming 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines. This synthesis pathway underscores the role of bromo- and ethoxy-substituted nitroanilines in producing intermediates for further chemical transformations, with implications for the development of novel organic compounds with specific electronic or structural properties (Lamberth et al., 2014).

Novel Method for Synthesizing Bromo-Nitrophenol

Research into novel synthetic methods highlights a process starting from methoxy-nitroaniline to produce bromo-nitrophenol, showcasing the compound's utility in creating intermediates for pharmaceuticals or dyes. This method emphasizes the importance of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline in developing efficient, commercial-scale production techniques for valuable chemical products (Li Zi-ying, 2008).

Green Synthesis and Biological Activities

The green synthesis of Schiff base compounds from nitroaniline derivatives, including those with bromo and ethoxy groups, has been reported. These compounds exhibit significant urease inhibitory activity, suggesting potential applications in agriculture and medicine. This illustrates the broader implications of studying 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline derivatives for developing bioactive molecules that can address specific biological targets (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).

properties

IUPAC Name

4-bromo-5-ethoxy-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-4-17-11-6-9(13-7(2)3)10(14(15)16)5-8(11)12/h5-7,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYVHFHUOZHVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716668
Record name 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline

CAS RN

1330750-39-4
Record name 4-Bromo-5-ethoxy-N-(1-methylethyl)-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.